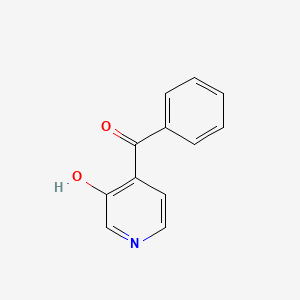

(3-Hydroxypyridin-4-yl)(phenyl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

27039-16-3 |

|---|---|

Molecular Formula |

C12H9NO2 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

(3-hydroxypyridin-4-yl)-phenylmethanone |

InChI |

InChI=1S/C12H9NO2/c14-11-8-13-7-6-10(11)12(15)9-4-2-1-3-5-9/h1-8,14H |

InChI Key |

UAEQRZQSQQZBBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)O |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 3 Hydroxypyridin 4 Yl Phenyl Methanone

Elucidation of Reaction Pathways in the Formation of (3-Hydroxypyridin-4-yl)(phenyl)methanone

The formation of (3-Hydroxypyridin-4-yl)(phenyl)methanone, a member of the pyridyl ketone family, involves complex reaction pathways due to the electronic nature of the pyridine (B92270) ring. Standard Friedel-Crafts acylation, a common method for synthesizing aryl ketones, is generally ineffective for pyridines. The pyridine nitrogen is basic and coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Furthermore, acylation at the nitrogen atom can occur, forming a highly electron-deficient pyridinium (B92312) salt, which further hinders reaction at the carbon atoms of the ring. youtube.com

Consequently, alternative mechanistic strategies are required. One plausible pathway involves the acylation of a pre-functionalized pyridine ring , such as a metalated pyridine. This approach reverses the polarity of a pyridine carbon, rendering it nucleophilic. The mechanism proceeds as follows:

Deprotonation/Metalation: A strong base, such as an organolithium reagent or a lithium amide, deprotonates the pyridine ring. The position of metalation is directed by existing substituents and reaction conditions. For a 3-hydroxypyridine (B118123) derivative (potentially with the hydroxyl group protected), deprotonation would likely occur at the C-2 or C-4 position.

Nucleophilic Acylation: The resulting pyridyl anion acts as a nucleophile, attacking an acylating agent like benzoyl chloride or a benzaldehyde (B42025) derivative.

Aromatization/Deprotection: The intermediate species rearomatizes to form the pyridyl ketone. If a protecting group was used for the hydroxyl moiety, a final deprotection step is necessary to yield (3-Hydroxypyridin-4-yl)(phenyl)methanone.

Another powerful strategy for accessing polysubstituted 3-hydroxypyridines is through a hetero-Diels-Alder reaction . This cycloaddition pathway offers a convergent and efficient route. A reported mechanism involves the reaction of a 5-alkoxyoxazole with a suitable dienophile in the presence of a Lewis acid catalyst, such as Neodymium(III) triflate (Nd(OTf)3). rsc.org While not a direct benzoylation, this method constructs the core 3-hydroxypyridine scaffold, which could then be functionalized or built from precursors already containing the necessary phenyl group.

A third mechanistic approach involves radical acylation . This pathway circumvents the issues of electrophilic substitution on a deactivated ring. youtube.com

Radical Generation: An acyl radical (e.g., benzoyl radical) is generated from a precursor like benzaldehyde via oxidation.

Radical Addition: Under acidic conditions, the pyridine nitrogen is protonated, enhancing the ring's electrophilicity. The nucleophilic acyl radical then adds to the pyridinium salt, typically at the C-2 or C-4 position. youtube.com

Oxidation/Aromatization: The resulting radical intermediate is oxidized in a final step to regenerate the aromatic pyridine ring, yielding the ketone product.

Reaction Mechanisms of Functional Group Transformations at the Hydroxyl Moiety

The hydroxyl group at the C-3 position of (3-Hydroxypyridin-4-yl)(phenyl)methanone is a key site for functionalization. Its reactivity is influenced by the electronic properties of the pyridine ring and the adjacent benzoyl group. O-arylation and O-alkylation (etherification) are important transformations.

O-Arylation Mechanism:

The O-arylation of 3-hydroxypyridines can be achieved using copper-catalyzed cross-coupling reactions. acs.org The mechanism, analogous to an Ullmann condensation, is believed to proceed through a catalytic cycle:

Oxidative Addition: A Cu(I) catalyst undergoes oxidative addition with an aryl halide (Ar-X), forming a Cu(III)-aryl intermediate.

Deprotonation: A base deprotonates the hydroxyl group of the 3-hydroxypyridine substrate, forming a pyridinolate anion.

Ligand Exchange: The pyridinolate coordinates to the copper center, displacing the halide.

Reductive Elimination: The aryl group and the pyridinolate are reductively eliminated from the copper complex, forming the C-O bond of the desired aryl ether product and regenerating the Cu(I) catalyst.

The choice of ligand is crucial for the efficiency of this process. Ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) have proven effective for the O-arylation of 3-hydroxypyridines with aryl bromides and iodides. acs.org

| Catalyst System Component | Proposed Role in O-Arylation Mechanism |

| Copper Salt (e.g., CuI) | Precursor to the active Cu(I) catalytic species. |

| Ligand (e.g., TMHD) | Stabilizes the copper center, modulates its reactivity, and facilitates the reductive elimination step. |

| Base (e.g., K2CO3, Cs2CO3) | Deprotonates the 3-hydroxyl group to form the nucleophilic pyridinolate. |

| Aryl Halide (Ar-X) | The source of the aryl group to be coupled. |

Reaction Mechanisms of Transformations at the Ketone Carbonyl Group

The ketone carbonyl group is a versatile functional handle, susceptible to nucleophilic attack and reduction. Key transformations include reduction to an alcohol, reductive amination, and olefination via the Wittig reaction.

Mechanism of Reduction:

The benzoyl group can be reduced to a secondary alcohol, (3-hydroxypyridin-4-yl)(phenyl)methanol. This is typically achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon.

Nucleophilic Attack: The hydride ion attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent (like water or alcohol) during workup to yield the final alcohol product.

Mechanism of Reductive Amination:

This transformation converts the ketone into an amine in a one-pot process. It involves the initial formation of an imine or iminium ion, which is then reduced in situ. harvard.edumasterorganicchemistry.com

Imine/Iminium Ion Formation: The ketone reacts with a primary or secondary amine under mildly acidic conditions. The amine nitrogen attacks the carbonyl carbon, and subsequent dehydration leads to the formation of an imine (or an iminium ion if a secondary amine is used).

In Situ Reduction: A selective reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), is present in the reaction mixture. masterorganicchemistry.com These reagents are mild enough not to reduce the starting ketone but are effective at reducing the more electrophilic iminium ion as it forms. harvard.edu The hydride attacks the imine carbon, yielding the final amine product.

Mechanism of the Wittig Reaction:

The Wittig reaction transforms the ketone into an alkene, providing a powerful method for C=C bond formation. wikipedia.orglumenlearning.com The reaction uses a phosphorus ylide (a Wittig reagent).

[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. Simultaneously, the carbonyl oxygen attacks the electrophilic phosphorus atom. This is often described as a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com

Cycloreversion: The unstable oxaphosphetane intermediate rapidly collapses. It fragments through a cycloreversion process to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide byproduct. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction. lumenlearning.comtotal-synthesis.com

| Reaction | Key Reagent(s) | Intermediate(s) | Final Product |

| Reduction | NaBH4 or LiAlH4 | Tetrahedral alkoxide | Secondary alcohol |

| Reductive Amination | Amine (RNH2), NaBH3CN | Imine / Iminium ion | Secondary amine |

| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Oxaphosphetane | Alkene |

Tautomerism Studies: Keto-Enol and Hydroxypyridine-Pyridone Equilibria and Their Mechanistic Implications

(3-Hydroxypyridin-4-yl)(phenyl)methanone can exist in multiple tautomeric forms, which significantly influences its chemical reactivity and physical properties. Two primary equilibria are at play: the hydroxypyridine-pyridone equilibrium and the keto-enol equilibrium of the benzoyl group.

Hydroxypyridine-Pyridone Tautomerism:

Like other hydroxypyridines, the pyridine ring can tautomerize between the hydroxy form (3-hydroxypyridine) and the pyridone form (pyridin-4(1H)-one). chemtube3d.comchemtube3d.com For 4-hydroxypyridines, the equilibrium generally favors the pyridone tautomer in solution and the solid state. wikipedia.org This preference is attributed to factors including amide resonance stabilization and favorable intermolecular hydrogen bonding in the pyridone form. chemtube3d.com In the gas phase or in non-polar solvents, the hydroxy-aromatic form can become more significant. researchgate.net The presence of the C-4 benzoyl group will electronically influence this equilibrium, but the pyridone form is expected to be a major contributor in polar media.

Keto-Enol Tautomerism:

The benzoyl group itself can exhibit keto-enol tautomerism. The keto form is the standard (phenyl)methanone structure. The enol form, (Z)-(3-hydroxypyridin-4-yl)(phenyl)vinylidene alcohol, features a C=C double bond and a hydroxyl group, formed by the migration of a proton from an alpha-carbon (in this case, the pyridine C-4) to the carbonyl oxygen. However, because the alpha-carbon is part of an aromatic ring, the formation of this enol tautomer would require disruption of the pyridine ring's aromaticity, making it highly unfavorable.

A more relevant keto-enol equilibrium involves the entire 3-hydroxy-4-ketone system. The molecule can be viewed as a vinylogous acid. The equilibrium between the 3-hydroxy-4-benzoyl form and its 3-oxo-pyridin-4-ylidenemethyl tautomer can occur.

Mechanistic Implications:

The tautomeric equilibrium has profound mechanistic implications. The different tautomers present distinct reactive sites.

Hydroxypyridine Form: Reactivity is dominated by the phenolic hydroxyl group (acidity, susceptibility to O-alkylation/acylation) and the aromatic ring (electrophilic substitution, although deactivated).

Pyridone Form: This tautomer behaves more like an amide or vinylogous amide. The ring nitrogen is less basic, and the carbonyl group can participate in reactions. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) facilitates dimerization and influences solubility and crystal structure. youtube.com

Enol Form: Although likely a minor species, the enol tautomer possesses a nucleophilic C=C double bond and can react with electrophiles at the alpha-carbon.

Reactions can proceed via a minor tautomer if it is significantly more reactive. For example, an O-alkylation reaction at the hydroxyl group proceeds via the hydroxypyridine tautomer, even if it is the minor component in the equilibrium. The position of the equilibrium can be shifted by solvent polarity, pH, and temperature, allowing for control over reaction pathways. researchgate.netnih.gov

Influence of Catalysts and Reaction Conditions on Directed Reactivity and Selectivity

The outcome of chemical transformations involving (3-Hydroxypyridin-4-yl)(phenyl)methanone can be precisely controlled by the strategic use of catalysts and careful manipulation of reaction conditions. Given the molecule's multiple reactive sites (hydroxyl group, ketone carbonyl, pyridine ring nitrogen, and C-H bonds), achieving selectivity is a key challenge.

Catalyst-Directed Selectivity:

O- vs. N-Functionalization: In reactions with electrophiles, the ambident nucleophilic character of the hydroxypyridine-pyridone system can lead to mixtures of O- and N-substituted products. The choice of catalyst can direct the selectivity. For instance, in copper-catalyzed arylation reactions of hydroxypyridines, the ligand plays a critical role. Specific ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been shown to favor N-arylation in 2- and 4-hydroxypyridines, while ligands like 2,2,6,6-tetramethylheptane-3,5-dione can promote O-arylation for 3-hydroxypyridines. acs.org This selectivity arises from the specific coordination geometry of the copper-ligand-substrate complex, which sterically and electronically favors one reaction pathway over the other.

Hetero-Diels-Alder Synthesis: In the formation of the 3-hydroxypyridine core via cycloaddition, Lewis acid catalysts like Nd(OTf)3 are essential. rsc.org The catalyst activates the dienophile towards the reaction with the 5-alkoxyoxazole and may also influence the regioselectivity of the cycloaddition, ensuring the correct arrangement of substituents in the final product.

Influence of Reaction Conditions:

Solvent Effects: Solvent polarity can dramatically shift tautomeric equilibria, thereby altering reactivity. As established, polar solvents tend to favor the pyridone tautomer, while non-polar solvents favor the hydroxypyridine form. researchgate.net A reaction targeting the hydroxyl group (e.g., esterification) might therefore be more efficient in a less polar solvent where the concentration of the reactive tautomer is higher.

pH Control: The pH of the reaction medium is critical. Under acidic conditions, the pyridine nitrogen will be protonated, deactivating the ring towards electrophilic attack but activating it towards nucleophilic attack (e.g., by radicals). youtube.com Under basic conditions, the hydroxyl group will be deprotonated to form a phenoxide-like anion, which is a much stronger nucleophile for reactions like O-alkylation. In reductive amination, the pH must be carefully controlled (typically pH 6-7) to allow for the formation of the imine without deactivating the amine nucleophile or causing excessive reduction of the ketone. harvard.edu

Temperature: Reaction temperature can influence kinetic versus thermodynamic control. In the Wittig reaction, for example, reactions with non-stabilized ylides are often run at low temperatures to favor the kinetically controlled (Z)-alkene product. total-synthesis.com Higher temperatures might favor the more thermodynamically stable (E)-alkene.

| Parameter | Influence on Reactivity and Selectivity | Example Application |

| Catalyst/Ligand | Directs reaction to a specific site (e.g., O vs. N); lowers activation energy. | Using specific copper-ligand systems to achieve selective O-arylation of the hydroxyl group. acs.org |

| Solvent Polarity | Shifts tautomeric equilibrium, affecting the concentration of the reactive species. | Using a non-polar solvent to favor the hydroxypyridine tautomer for O-functionalization. researchgate.net |

| pH | Controls protonation state of the pyridine nitrogen and hydroxyl group, altering nucleophilicity/electrophilicity. | Maintaining pH 6-7 in reductive amination to favor imine formation and reduction. harvard.edu |

| Temperature | Can determine kinetic vs. thermodynamic product distribution. | Low temperature in a Wittig reaction to favor the kinetic (Z)-alkene product. total-synthesis.com |

Derivatization and Advanced Structural Modification Strategies for 3 Hydroxypyridin 4 Yl Phenyl Methanone

The (3-Hydroxypyridin-4-yl)(phenyl)methanone scaffold serves as a versatile template for chemical modification, offering multiple reactive sites for derivatization. Advanced structural modification strategies enable the synthesis of a diverse library of analogues with tailored properties. These strategies focus on the functionalization of the phenolic hydroxyl group, modifications of the phenyl and pyridine (B92270) rings, transformations of the ketone carbonyl, and the synthesis of complex hybrid molecules.

Coordination Chemistry and Supramolecular Assemblies of 3 Hydroxypyridin 4 Yl Phenyl Methanone

Ligand Design Principles Based on the (3-Hydroxypyridin-4-yl)(phenyl)methanone Framework

The design of ligands based on the (3-Hydroxypyridin-4-yl)(phenyl)methanone framework is predicated on the inherent chelating ability of the 3-hydroxypyridin-4-one moiety. This scaffold provides a robust platform for the coordination of metal ions, and the principles guiding ligand design are centered on optimizing this interaction for specific applications.

The primary chelation mode of (3-Hydroxypyridin-4-yl)(phenyl)methanone involves the coordination of a metal ion to the deprotonated hydroxyl oxygen and the carbonyl oxygen. This forms a stable five-membered ring, a favored conformation in coordination chemistry. The pyridyl nitrogen, while not directly involved in this primary chelation, plays a crucial role in the electronic properties of the ligand. Its basicity can influence the acidity of the hydroxyl proton, thereby affecting the pH at which metal chelation occurs.

While the bidentate O,O-coordination is dominant, the pyridyl nitrogen can participate in coordination in several ways:

Bridging Ligand: In polynuclear complexes, the pyridyl nitrogen can coordinate to a second metal center, leading to the formation of coordination polymers or discrete multinuclear clusters.

Terdentate Coordination: In some instances, particularly with larger metal ions or specific geometric requirements, the ligand could potentially act as a terdentate donor, involving the pyridyl nitrogen in the same coordination sphere as the hydroxyl and carbonyl oxygens. However, this is less common due to the steric strain it would impose.

Supramolecular Interactions: The pyridyl nitrogen can act as a hydrogen bond acceptor, facilitating the formation of extended supramolecular networks through interactions with solvent molecules or other ligands.

The phenyl substituent can also influence the chelation modes through steric effects, potentially hindering the approach of bulky metal ions or ancillary ligands.

The (3-Hydroxypyridin-4-yl)(phenyl)methanone ligand can exist in different tautomeric forms, primarily the keto-enol tautomerism involving the pyridine (B92270) ring. The predominant tautomer is the 3-hydroxy-4-pyridinone form. Upon deprotonation of the hydroxyl group for metal chelation, the resulting pyridinolate anion exhibits significant resonance stabilization.

This tautomeric equilibrium is a key aspect of the ligand's flexibility. The ability to exist in different forms can influence the electronic distribution within the ligand, which in turn affects the strength of the metal-ligand bonds. The delocalization of the negative charge across the O-C-C-O fragment upon chelation enhances the stability of the resulting metal complex.

The tautomeric forms can be represented as follows:

| Tautomeric Form | Structural Features |

| 3-hydroxy-4-pyridone | Aromatic pyridine ring with a hydroxyl group at position 3 and a carbonyl at 4. |

| 1H-pyridin-4-one | The predominant form in solution and the solid state. |

| Zwitterionic form | Can exist under certain pH conditions, with a protonated pyridyl nitrogen and a deprotonated hydroxyl group. |

The specific tautomer present can be influenced by the solvent, pH, and the nature of the metal ion. This adaptability is a crucial aspect of the coordination behavior of 3,4-HPOs.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with (3-Hydroxypyridin-4-yl)(phenyl)methanone typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group.

Transition metal complexes of 3-hydroxypyridin-4-ones have been extensively studied. For (3-Hydroxypyridin-4-yl)(phenyl)methanone, it is expected to form stable complexes with a range of d-block elements. The stoichiometry of these complexes is typically ML2 or ML3, where M is the metal ion and L is the ligand, depending on the coordination number and oxidation state of the metal.

For instance, with divalent transition metals like Ni(II), a 2:1 ligand-to-metal ratio is common, resulting in an octahedral complex, [Ni(L)2(H2O)2]. With trivalent metals like Fe(III), a 3:1 complex, [Fe(L)3], is typically formed.

The spectroscopic characterization of these complexes provides valuable insights into their structure and bonding:

Infrared (IR) Spectroscopy: The C=O stretching frequency of the free ligand is expected to shift to a lower wavenumber upon coordination to a metal ion, indicative of the weakening of the carbonyl bond.

UV-Vis Spectroscopy: The electronic spectra of the complexes are characterized by ligand-to-metal charge transfer (LMCT) bands, which are responsible for their often intense colors.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the coordination of the ligand and to study the magnetic properties of paramagnetic complexes.

Below is a table summarizing the expected coordination behavior with some transition metals:

| Metal Ion | Expected Stoichiometry | Likely Geometry | Spectroscopic Features |

| Palladium(II) | [Pd(L)2] | Square Planar | Diamagnetic; distinct NMR signals. |

| Nickel(II) | [Ni(L)2(H2O)2] | Octahedral | Paramagnetic; broadened NMR signals; characteristic d-d transitions in UV-Vis. |

| Ruthenium(II/III) | [Ru(L)2] or [Ru(L)3] | Octahedral | Rich electrochemistry; intense MLCT bands in the visible region. |

The hard oxygen donor atoms of the 3-hydroxypyridin-4-one scaffold make it an excellent chelator for the hard Lewis acidic lanthanide and actinide ions. The coordination chemistry with these f-block elements is of interest for applications in areas such as biomedical imaging and nuclear waste reprocessing.

Lanthanide ions typically have higher coordination numbers (8 or 9), and therefore, complexes with a 3:1 or even 4:1 ligand-to-metal ratio can be formed. The resulting complexes often exhibit interesting photophysical properties, such as luminescence, arising from the "antenna effect," where the ligand absorbs light and transfers the energy to the metal ion.

For actinides, particularly in higher oxidation states like An(IV), 3,4-HPOs are highly effective chelators. The strong affinity of these ligands for actinides is being explored for the development of decorporation agents to remove these elements from the body in case of internal contamination.

The characterization of these complexes often involves techniques such as:

Luminescence Spectroscopy: To study the photophysical properties of lanthanide complexes.

X-ray Crystallography: To determine the precise coordination geometry and bond distances.

Potentiometry: To determine the stability constants of the complexes in solution.

Computational and Theoretical Chemistry Studies of 3 Hydroxypyridin 4 Yl Phenyl Methanone

Quantum Chemical Calculations of Electronic Structure, Molecular Geometry, and Energetics

No dedicated studies reporting quantum chemical calculations on the electronic structure, molecular geometry, or energetics of (3-Hydroxypyridin-4-yl)(phenyl)methanone were identified. Such studies, which would typically employ methods like Density Functional Theory (DFT), are essential for understanding the fundamental chemical properties of a molecule, including its orbital energies, electron distribution, and thermodynamically stable conformations.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

There are no available theoretical predictions for the spectroscopic properties of (3-Hydroxypyridin-4-yl)(phenyl)methanone. Computational chemistry is a powerful tool for predicting spectra, which can aid in the identification and characterization of compounds. However, no published data were found for the calculated Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, Ultraviolet-Visible (UV-Vis) absorption wavelengths, or mass spectrometry fragmentation patterns for this specific molecule.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Intermolecular Interactions

A search for molecular dynamics (MD) simulation studies on (3-Hydroxypyridin-4-yl)(phenyl)methanone yielded no results. MD simulations are instrumental in exploring the conformational landscape of a molecule over time and in understanding its interactions with other molecules, such as solvents or biological macromolecules. The lack of such studies means that the dynamic behavior and interaction patterns of this compound remain computationally unexplored.

Computational Elucidation of Reaction Mechanisms and Transition States

No computational studies that elucidate reaction mechanisms involving (3-Hydroxypyridin-4-yl)(phenyl)methanone, including the characterization of transition states, were found in the scientific literature. These types of calculations are crucial for understanding the kinetics and thermodynamics of chemical reactions, providing insights into reaction pathways and the energies of intermediates and transition states.

In Silico Modeling of Ligand-Metal Interactions and Complex Stability

There is no available research on the in silico modeling of ligand-metal interactions or the stability of complexes formed with (3-Hydroxypyridin-4-yl)(phenyl)methanone. Such computational models are vital for predicting the coordination chemistry of a ligand, including its binding affinity for different metal ions and the geometry and stability of the resulting metal complexes.

Advanced Applications of 3 Hydroxypyridin 4 Yl Phenyl Methanone in Chemical Synthesis and Materials Science

Utilization as Organic Catalysts and Organocatalytic Scaffolds

While the direct application of (3-Hydroxypyridin-4-yl)(phenyl)methanone as a primary organocatalyst is an emerging area of research, the inherent functionalities of its 3-hydroxypyridin-4-one scaffold suggest significant potential. The pyridinone moiety, with its combination of a Lewis basic nitrogen atom, a Brønsted acidic hydroxyl group, and a carbonyl group, presents multiple sites for interaction with substrates and reagents. These features are characteristic of effective organocatalytic systems.

The development of chiral phosphoric acid catalysts has highlighted the utility of Brønsted acids in asymmetric synthesis. The acidic proton of the hydroxyl group in (3-Hydroxypyridin-4-yl)(phenyl)methanone, in conjunction with the adjacent carbonyl, could facilitate a range of acid-catalyzed reactions. Furthermore, the pyridine (B92270) nitrogen can act as a Lewis base to activate substrates. The rigid structure of the pyridinone ring provides a well-defined framework for the design of chiral catalysts, where stereocontrol can be induced by appropriate substitution on the scaffold.

Research into related pyridinone structures has shown their ability to act as ligands in transition metal catalysis, where they can influence the steric and electronic environment of the metal center. This dual role, as both a ligand and a potential organocatalytic scaffold, opens avenues for cooperative catalysis, where the pyridinone framework and a coordinated metal work in concert to promote chemical transformations. The benzoyl substituent can be further functionalized to introduce additional catalytic moieties or to tune the electronic properties of the pyridinone ring, thereby modulating its catalytic activity.

Application as Versatile Synthons for Complex Heterocycles and Specialized Organic Molecules

The 3-hydroxypyridin-4-one ring system is a valuable building block in organic synthesis, and the presence of the benzoyl group in (3-Hydroxypyridin-4-yl)(phenyl)methanone offers additional handles for synthetic manipulation. This compound serves as a versatile synthon for the construction of a variety of complex heterocyclic structures.

The synthesis of fused heterocyclic systems is a key area where this synthon can be employed. For instance, Ru-catalyzed oxidative coupling reactions of heterocyclic amides with alkynes have been shown to produce fused heterocycle-pyridinones. rsc.org The inherent reactivity of the pyridinone ring in (3-Hydroxypyridin-4-yl)(phenyl)methanone, combined with the directing capabilities of its substituents, makes it a suitable candidate for such transformations, leading to the formation of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the pyridine ring can be functionalized at various positions. digitellinc.comresearchgate.netchemrxiv.org The hydroxyl group can be alkylated or arylated, and the ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. The benzoyl group's carbonyl functionality can be transformed into other groups, providing a gateway to a wide array of derivatives. For example, rhodium carbenoid-induced ring expansion of isoxazoles represents a conceptually distinct approach to synthesizing highly functionalized pyridines. nih.gov The versatility of the 3-hydroxypyridin-4-one scaffold allows for its incorporation into larger, more complex molecular architectures, including those with therapeutic potential. researchgate.netrsc.org

Role in the Development of Functional Materials (e.g., Luminescent Materials, Optoelectronic Components)

The development of functional materials with specific optical and electronic properties is a cornerstone of modern materials science. The structural and electronic characteristics of (3-Hydroxypyridin-4-yl)(phenyl)methanone and its derivatives make them promising candidates for the creation of such materials.

The benzoylpyridine moiety, a key component of the title compound, is known to form luminescent complexes with metal ions. For example, copper(II) complexes with 4-benzoylpyridine (B1666322) have been synthesized and shown to exhibit luminescence in both solution and the solid state. nih.gov The 3-hydroxypyridin-4-one core of (3-Hydroxypyridin-4-yl)(phenyl)methanone is an excellent chelating agent for a variety of metal ions, including first-row transition metals which are known to form luminescent complexes. nih.gov The combination of the benzoylpyridine and 3-hydroxypyridin-4-one functionalities in a single molecule provides a platform for the design of novel luminescent metal complexes with tunable photophysical properties.

The π-conjugated system of the pyridinone and phenyl rings suggests potential for applications in optoelectronic materials. rsc.orgnih.govmdpi.comazom.com By extending the conjugation through chemical modification, it may be possible to develop materials with interesting charge-transport properties suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to functionalize both the pyridine ring and the benzoyl group allows for the fine-tuning of the electronic energy levels (HOMO and LUMO) of the molecule, which is crucial for optimizing the performance of optoelectronic devices.

Design and Development of Novel Reagents and Intermediates for Advanced Organic Synthesis

The unique combination of functional groups in (3-Hydroxypyridin-4-yl)(phenyl)methanone makes it a valuable starting material for the design and synthesis of novel reagents and advanced intermediates. The reactivity of the 3-hydroxypyridin-4-one core can be harnessed to create a variety of specialized molecules for organic synthesis.

The functionalization of the pyridine ring is a key strategy in developing new reagents. digitellinc.comresearchgate.netchemrxiv.org For example, the hydroxyl group can be converted into a good leaving group, such as a triflate, which can then be displaced by a variety of nucleophiles in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 3-position of the pyridine ring, leading to a library of novel compounds with diverse chemical properties.

Moreover, the 3-hydroxypyridin-4-one moiety can be incorporated into larger molecular frameworks to create bifunctional molecules. For instance, by attaching this scaffold to other pharmacologically active molecules, it is possible to create hybrid compounds with dual modes of action. acs.org The synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions is one such example, leading to compounds with potential biological activities. rsc.org The ability to readily modify the (3-Hydroxypyridin-4-yl)(phenyl)methanone structure makes it a versatile platform for generating a wide range of intermediates for use in complex molecule synthesis and drug discovery programs. nih.govnih.gov

Applications in Analytical Chemistry (e.g., Chemosensors, Fluorescent Probes)

The field of analytical chemistry has greatly benefited from the development of small molecules that can selectively detect and quantify specific analytes. The 3-hydroxypyridin-4-one scaffold, with its excellent metal-chelating properties, has been extensively explored for the development of chemosensors and fluorescent probes, particularly for metal ions. researchgate.net

Derivatives of 3-hydroxypyridin-4-one have been shown to act as fluorescent probes for various metal ions, including Fe(III), Al(III), and Zn(II). rsc.orgnih.gov The binding of a metal ion to the 3-hydroxy and 4-carbonyl groups of the pyridinone ring can lead to a change in the fluorescence properties of the molecule, such as an enhancement or quenching of the fluorescence intensity, or a shift in the emission wavelength. This change in fluorescence can be used to detect and quantify the concentration of the target metal ion.

Future Research Directions and Emerging Challenges in the Chemistry of 3 Hydroxypyridin 4 Yl Phenyl Methanone

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The advancement of synthetic methodologies for constructing the (3-Hydroxypyridin-4-yl)(phenyl)methanone framework is paramount for its widespread investigation and application. While classical approaches have been established, the focus is shifting towards more efficient, selective, and environmentally benign strategies.

Future research will likely concentrate on the development of novel catalytic systems that can facilitate the synthesis of these molecules with high atom economy and reduced waste generation. This includes the exploration of transition-metal-free reactions, which have gained significant attention for the functionalization of pyridine (B92270) rings. nih.gov The use of earth-abundant metal catalysts, such as iron, also presents a promising avenue for developing greener synthetic protocols. vcu.edu

Moreover, the principles of green chemistry are expected to play a more significant role in the synthesis of (3-Hydroxypyridin-4-yl)(phenyl)methanone derivatives. rsc.org This encompasses the use of safer and more sustainable techniques, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

Solvent-free reactions: Conducting reactions in the absence of volatile organic solvents minimizes environmental impact. researchgate.net

Multicomponent reactions: These reactions allow for the construction of complex molecules in a single step from multiple starting materials, enhancing efficiency. tandfonline.com

A key challenge lies in achieving regioselectivity during the functionalization of the pyridine ring. Developing methods that allow for the precise installation of substituents at desired positions will be crucial for creating a diverse library of analogues with tailored properties.

| Synthetic Strategy | Key Advantages | Emerging Challenges |

| Transition-metal-free synthesis | Avoids toxic and expensive metal catalysts. | Often requires harsh reaction conditions. |

| Earth-abundant metal catalysis | Utilizes inexpensive and environmentally benign metals. | Catalyst deactivation and lower reactivity compared to precious metals. |

| Microwave-assisted synthesis | Rapid reaction times, improved yields. | Scalability can be an issue. |

| Solvent-free reactions | Minimizes waste and environmental impact. | Limited to certain reaction types and substrates. |

| Multicomponent reactions | High efficiency and atom economy. | Can be difficult to optimize and control selectivity. |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique electronic and steric properties of (3-Hydroxypyridin-4-yl)(phenyl)methanone offer a rich playground for discovering novel reactivity patterns and unprecedented chemical transformations. The interplay between the hydroxyl, ketone, and phenyl functionalities, along with the pyridine nitrogen, can lead to complex and potentially useful chemical behavior.

Future investigations will likely focus on leveraging the chelating ability of the 3-hydroxy-4-pyridinone moiety to direct C-H activation and functionalization reactions at specific positions on both the pyridine and phenyl rings. The development of bifunctional ligands based on the pyridone scaffold for palladium(II)-catalyzed C-H activation highlights the potential in this area. acs.org

Furthermore, the exploration of photochemical and electrochemical reactions of (3-Hydroxypyridin-4-yl)(phenyl)methanone could unveil new synthetic pathways and provide access to novel molecular architectures. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, while the aroyl group can participate in a variety of radical and ionic reactions. Understanding and controlling these reactivity patterns will be a significant area of future research. A major challenge will be to control the selectivity of these transformations to avoid the formation of complex product mixtures.

Design and Synthesis of Advanced Functional Materials with Tunable Properties

The inherent photophysical and electronic properties of the (3-Hydroxypyridin-4-yl)(phenyl)methanone scaffold make it an attractive building block for the design and synthesis of advanced functional materials. The ability to tune these properties through chemical modification opens up a vast design space for materials with tailored applications.

Research in this area will likely focus on the incorporation of the (3-Hydroxypyridin-4-yl)(phenyl)methanone unit into larger conjugated systems to create materials for optoelectronic applications. For instance, pyridine-containing compounds have shown promise as materials for organic light-emitting diodes (OLEDs). rsc.org The electron-withdrawing nature of the pyridine ring can influence the energy levels of the material, which is a critical factor in device performance. mdpi.com

Another promising direction is the development of metal-organic frameworks (MOFs) and coordination polymers using (3-Hydroxypyridin-4-yl)(phenyl)methanone as a ligand. The chelating 3-hydroxy-4-pyridinone moiety can bind to a variety of metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis.

A key challenge in this area will be to establish clear structure-property relationships to guide the rational design of materials with desired functionalities. This will require a combination of synthetic chemistry, materials characterization, and computational modeling.

| Material Class | Potential Applications | Key Design Considerations |

| Organic Light-Emitting Diodes (OLEDs) | Displays, solid-state lighting | Tuning of HOMO/LUMO levels, thermal stability, charge transport properties. |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | Porosity, metal-ligand binding strength, framework stability. |

| Fluorescent Sensors | Chemical and biological sensing | Selectivity and sensitivity towards target analytes, quantum yield. |

Integration with Automation Technologies and Continuous Flow Chemistry

The integration of automation, robotics, and continuous flow chemistry is set to revolutionize the synthesis and optimization of (3-Hydroxypyridin-4-yl)(phenyl)methanone and its derivatives. These technologies offer the potential for faster, more efficient, and safer chemical production.

Automated synthesis platforms can be used to rapidly screen a large number of reaction conditions, accelerating the discovery of optimal synthetic routes. nih.govresearchgate.net Robotic systems can perform repetitive tasks with high precision, freeing up researchers to focus on more creative aspects of the research. youtube.comnih.gov

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.govbeilstein-journals.orgnih.govmdpi.comnih.govsemanticscholar.orgorganic-chemistry.org The development of continuous flow processes for the synthesis of pyridine derivatives is an active area of research. vcu.edu

A significant challenge in this area is the development of robust and versatile automated and flow chemistry platforms that can handle a wide range of reaction types and substrates. The integration of real-time reaction monitoring and automated optimization algorithms will be crucial for realizing the full potential of these technologies.

Synergistic Application of Computational and Experimental Methodologies for Rational Design and Discovery

The synergy between computational and experimental approaches is becoming increasingly important for the rational design and discovery of new molecules with desired properties. In the context of (3-Hydroxypyridin-4-yl)(phenyl)methanone, computational methods can provide valuable insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of (3-Hydroxypyridin-4-yl)(phenyl)methanone and its derivatives. nih.govtandfonline.comresearchgate.net This information can be used to rationalize experimental observations and to design new molecules with tailored properties. For example, computational studies have been used to understand the antioxidant activity of 3-hydroxypyridin-4-one derivatives. nih.govresearchgate.net

Molecular docking and dynamics simulations can be employed to predict the binding of (3-Hydroxypyridin-4-yl)(phenyl)methanone derivatives to biological targets, aiding in the design of new therapeutic agents. tandfonline.com

The primary challenge in this area is the development of accurate and efficient computational models that can reliably predict the properties and behavior of these molecules. The validation of computational predictions through experimental studies is also crucial for building confidence in the models. The successful integration of computational and experimental workflows will be key to accelerating the pace of discovery in the chemistry of (3-Hydroxypyridin-4-yl)(phenyl)methanone. rsc.orgrsc.orgscilit.com

| Computational Method | Application in (3-Hydroxypyridin-4-yl)(phenyl)methanone Research |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |

| Molecular Docking | Prediction of binding modes to biological targets. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvent and biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on molecular structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.